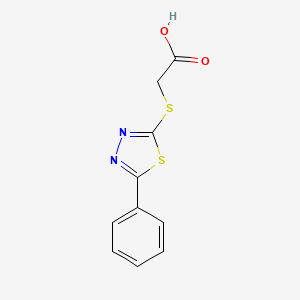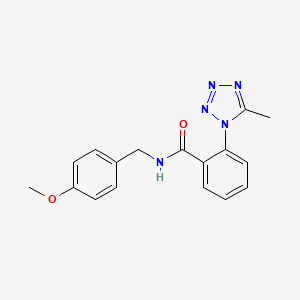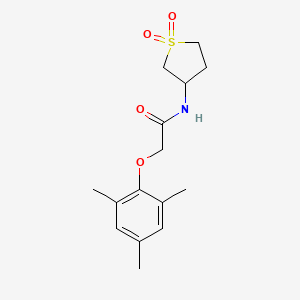
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring in the structure imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-thiol with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high efficiency.
化学反应分析
Types of Reactions
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted phenyl or thiadiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates.
作用机制
The mechanism of action of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity is attributed to the induction of apoptosis in cancer cells and the inhibition of cell proliferation .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Triazoles: Another class of heterocyclic compounds with diverse pharmacological properties.
Imidazoles: Known for their antifungal and antimicrobial activities.
Uniqueness
Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- is unique due to the presence of both the acetic acid and thiadiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
64145-06-8 |
|---|---|
分子式 |
C10H8N2O2S2 |
分子量 |
252.3 g/mol |
IUPAC 名称 |
2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8N2O2S2/c13-8(14)6-15-10-12-11-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI 键 |
KASGLGRECIHPOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15101646.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101650.png)
![4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B15101654.png)

![(2Z)-6-(2-chlorobenzyl)-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15101662.png)
![1-(4-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B15101669.png)
![3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15101690.png)
![1-(4-fluorophenyl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B15101692.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide](/img/structure/B15101694.png)

![(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B15101699.png)
![N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B15101700.png)

![2,4-dichloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15101721.png)
